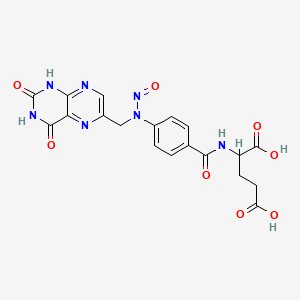
L-Glutamic acid, N-(4-(nitroso((1,2,3,4-tetrahydro-2,4-dioxo-6-pteridinyl)methyl)amino)benzoyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pteridine ring, a nitroso group, and a benzoyl group. This compound is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method includes the reaction of pteridine derivatives with nitroso compounds under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to form amines.
Substitution: The benzoyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pteridine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methopterin: Similar in structure but with different functional groups.
N-nitroso-folic acid: Shares the nitroso group but has a different overall structure.
N-nitroso-mefanamic acid: Another nitroso compound with distinct chemical properties.
Uniqueness
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is unique due to its combination of a pteridine ring, nitroso group, and benzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
53421-16-2 |
|---|---|
Molekularformel |
C19H17N7O8 |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O8/c27-13(28)6-5-12(18(31)32)22-16(29)9-1-3-11(4-2-9)26(25-34)8-10-7-20-15-14(21-10)17(30)24-19(33)23-15/h1-4,7,12H,5-6,8H2,(H,22,29)(H,27,28)(H,31,32)(H2,20,23,24,30,33) |
InChI-Schlüssel |
KFMRVHJXQLOMMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=O)N3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


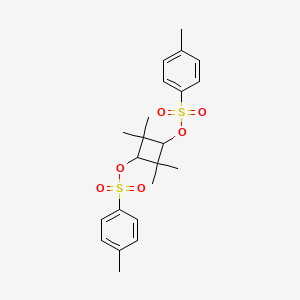
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)


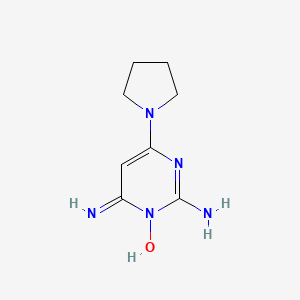

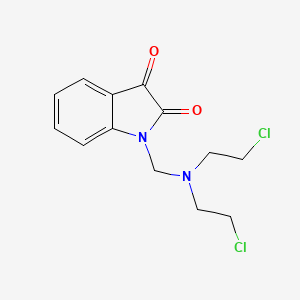
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
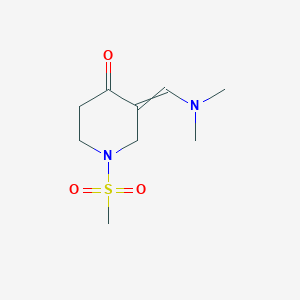
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)

